molecular formula C16H15NO4S B2392307 methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate CAS No. 1327176-70-4

methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate

Cat. No.: B2392307
CAS No.: 1327176-70-4
M. Wt: 317.36
InChI Key: OLRQZEMKJMMVIE-QINSGFPZSA-N
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Description

This compound is characterized by the presence of an anilino group and a phenylsulfonyl group attached to an acrylate backbone, making it a versatile molecule in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a complex organic compound that primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key biochemical pathway responsible for energy production in cells.

Biochemical Pathways

The cytochrome b-c1 complex is part of the electron transport chain, a series of biochemical reactions that generate ATP, the primary energy currency of cells. By interacting with this complex, this compound potentially affects the efficiency of ATP production .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate typically involves the reaction of aniline with phenylsulfonyl chloride to form the intermediate phenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The anilino group can be reduced to form corresponding amines.

    Substitution: The acrylate moiety can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted acrylates

Scientific Research Applications

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with specific properties .

Comparison with Similar Compounds

  • Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Comparison: The presence of both an anilino and a phenylsulfonyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

Methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of relevant literature.

Chemical Structure and Properties

This compound is characterized by an acrylate backbone with an anilino group and a phenylsulfonyl moiety. Its chemical structure allows for various interactions that are critical for its biological activity.

PropertyValue
IUPAC Namemethyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate
Molecular FormulaC16H15NO4S
Molecular Weight315.36 g/mol

The primary mechanism of action for this compound involves its interaction with the cytochrome b-c1 complex within the mitochondrial electron transport chain. This interaction may influence ATP production, which is vital for cellular energy metabolism. Specific biochemical pathways affected include:

  • Inhibition of ATP production : By targeting the cytochrome b-c1 complex, this compound may disrupt normal mitochondrial function, potentially leading to altered energy metabolism in cells.
  • Potential anti-inflammatory effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, which could be attributed to their ability to modulate cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural components, which may interact with key regulatory proteins involved in cell survival pathways.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and its inhibition is sought after in treatments for hyperpigmentation disorders. Analog compounds related to this compound have demonstrated significant tyrosinase inhibitory activity, making them candidates for further development in dermatological applications .

Case Studies and Research Findings

  • Cell-Based Studies : In experiments using B16F10 melanoma cells, analogs of this compound were shown to effectively inhibit melanin production by reducing intracellular tyrosinase activity. The most potent analog exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • Cytotoxicity Assessments : In toxicity studies, certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for further therapeutic exploration .

Pharmacokinetics

The pharmacokinetic properties of this compound remain largely uncharacterized. However, understanding its absorption, distribution, metabolism, and excretion (ADME) will be critical for evaluating its potential as a therapeutic agent.

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(benzenesulfonyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-21-16(18)15(12-17-13-8-4-2-5-9-13)22(19,20)14-10-6-3-7-11-14/h2-12,17H,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQZEMKJMMVIE-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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